molecular formula C4H7O5P B2950929 3-Phosphono-2-butenoic Acid CAS No. 4412-12-8

3-Phosphono-2-butenoic Acid

Cat. No. B2950929
CAS RN: 4412-12-8
M. Wt: 166.069
InChI Key: VFHPKRBLCTUMIO-UHFFFAOYSA-N
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Description

3-Phosphono-2-butenoic Acid, also known as 3-phosphonobut-2-enoic acid, is a useful research chemical . It is a type of butenoic acid, which is a monocarboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond . The molecular formula of 3-Phosphono-2-butenoic Acid is C4H7O5P .


Synthesis Analysis

The synthesis of phosphonic acids, including 3-Phosphono-2-butenoic Acid, can be achieved from phosphonates using concentrated HCl solution at reflux for 1 to 12 hours . Another strategy involves utilizing the intermediate of the fatty acid biosynthesis pathway in engineered Escherichia coli .


Molecular Structure Analysis

The molecular structure of 3-Phosphono-2-butenoic Acid consists of a 4-carbon chain with 3 single bonds and one double bond . The molecular weight is 166.07 .


Chemical Reactions Analysis

Phosphonopeptides, which are mimetics of peptides where a phosphonic acid group replaces either a carboxylic acid group present at the C-terminus or is located in the peptidyl side chain, can act as inhibitors of key enzymes related to variable pathological states .

Safety and Hazards

While specific safety and hazard information for 3-Phosphono-2-butenoic Acid is not available, it’s important to handle all chemicals with care. For example, Triethyl 3-methyl-4-phosphono-2-butenoate, a related compound, may be corrosive to metals and cause severe skin burns and eye damage .

properties

IUPAC Name

3-phosphonobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHPKRBLCTUMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phosphono-2-butenoic Acid

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